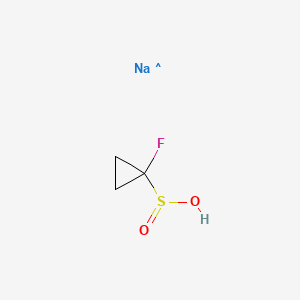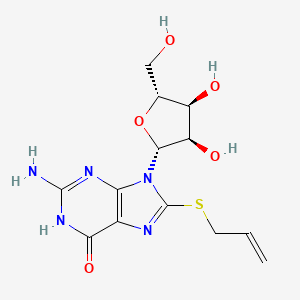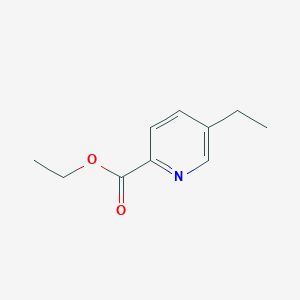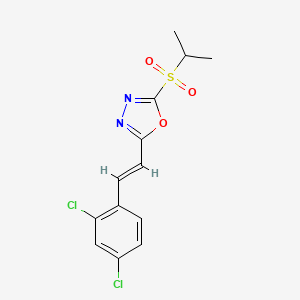
1-Fluorocyclopropanesulfinic acid;sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluorocyclopropanesulfinic acid; sodium salt is a chemical compound with the molecular formula C3H6FNaO2S. It is known for its unique structural features, including a cyclopropane ring substituted with a fluorine atom and a sulfinic acid group.
Méthodes De Préparation
The synthesis of 1-fluorocyclopropanesulfinic acid; sodium salt typically involves the reaction of cyclopropane derivatives with fluorinating agents and sulfinic acid precursors. One common method includes the use of fluorine gas or fluorinating reagents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom into the cyclopropane ring. The sulfinic acid group is then introduced through reactions with sulfinic acid derivatives under controlled conditions .
Industrial production methods may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods often require precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure efficient production .
Analyse Des Réactions Chimiques
1-Fluorocyclopropanesulfinic acid; sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the sulfinic acid group to a sulfide or thiol group using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the cyclopropane ring can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction can produce sulfides or thiols .
Applications De Recherche Scientifique
1-Fluorocyclopropanesulfinic acid; sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is investigated for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research explores its potential therapeutic applications, such as its use in drug development for targeting specific molecular pathways.
Industry: The compound is used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-fluorocyclopropanesulfinic acid; sodium salt involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and sulfinic acid group play crucial roles in these interactions, influencing the compound’s binding affinity and reactivity. The cyclopropane ring’s strained structure also contributes to its unique reactivity, enabling it to participate in various chemical transformations .
Comparaison Avec Des Composés Similaires
1-Fluorocyclopropanesulfinic acid; sodium salt can be compared with other similar compounds, such as:
Cyclopropanesulfinic acid: Lacks the fluorine atom, resulting in different reactivity and applications.
1,1-Difluorocyclopropane derivatives:
Cyclopropanesulfonic acid: Contains a sulfonic acid group instead of a sulfinic acid group, affecting its chemical behavior and applications.
The uniqueness of 1-fluorocyclopropanesulfinic acid; sodium salt lies in its combination of a fluorine-substituted cyclopropane ring and a sulfinic acid group, which imparts distinctive reactivity and potential for diverse applications .
Propriétés
Formule moléculaire |
C3H5FNaO2S |
|---|---|
Poids moléculaire |
147.13 g/mol |
InChI |
InChI=1S/C3H5FO2S.Na/c4-3(1-2-3)7(5)6;/h1-2H2,(H,5,6); |
Clé InChI |
JUULBHUDBDJNCH-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(F)S(=O)O.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1,3-benzodioxol-5-yl-(2-methyl-1H-indol-3-yl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B13910045.png)
![[(2R,4S)-1-benzyl-4-methyl-pyrrolidin-2-yl]methanol](/img/structure/B13910050.png)





![2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-C]pyridine](/img/structure/B13910093.png)



![2-[(Z)-2-fluoro-2-phenylethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13910114.png)

